BenchChemオンラインストアへようこそ!

Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate

Physicochemical property Drug-likeness Scaffold SAR

Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate (CAS 1341039-87-9) is a heterocyclic small molecule with the molecular formula C₁₈H₁₈N₄O₂ and a molecular mass of 322.36 g/mol, featuring a pyrido[3,4-c]azepine core substituted with 3-amino, 4-cyano, and 8-benzyloxycarbonyl groups. It is sold by multiple research chemical vendors, typically at purities of 95% or greater (NLT 98% from MolCore).

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
CAS No. 1341039-87-9
Cat. No. B3232450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate
CAS1341039-87-9
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=NC=C2CN(C1)C(=O)OCC3=CC=CC=C3)N)C#N
InChIInChI=1S/C18H18N4O2/c19-9-16-15-7-4-8-22(11-14(15)10-21-17(16)20)18(23)24-12-13-5-2-1-3-6-13/h1-3,5-6,10H,4,7-8,11-12H2,(H2,20,21)
InChIKeyCZZRDSMPKSGOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate (CAS 1341039-87-9): Procurement Specifications and Baseline Identity


Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate (CAS 1341039-87-9) is a heterocyclic small molecule with the molecular formula C₁₈H₁₈N₄O₂ and a molecular mass of 322.36 g/mol, featuring a pyrido[3,4-c]azepine core substituted with 3-amino, 4-cyano, and 8-benzyloxycarbonyl groups [1]. It is sold by multiple research chemical vendors, typically at purities of 95% or greater (NLT 98% from MolCore) . The compound is used exclusively as a research intermediate or building block and is not intended for human or veterinary therapeutic use .

Why Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate Cannot Be Replaced by Generic Pyridoazepine Analogs


Although the pyrido[3,4-c]azepine scaffold is recognized as a privileged chemotype for drug discovery [1], small structural changes in the substitution pattern can drastically alter physicochemical properties critical for downstream applications. The 3-amino-4-cyano substitution imparts a computed polar surface area (PSA) of 92.24 Ų and a calculated LogP of 3.14 , values that differ substantially from the 3-chloro-4-cyano analog. Generic replacement with the unsubstituted core (CAS 185510-15-0, MW 148.21) or the 3-chloro variant (MW 341.8) is not functionally equivalent, as these species occupy different chemical space and lack the specific hydrogen-bond donor/acceptor profile required for target engagement in medicinal chemistry campaigns .

Quantitative Differentiation of Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate from Comparator Compounds


Polar Surface Area (PSA) Differentiation vs. 3-Chloro-4-cyano Analog

The target compound possesses a topological polar surface area (TPSA) of approximately 92.2 Ų, which differs markedly from the 3-chloro-4-cyano analog (benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate, CAS 1341039-99-3) . The amino-to-chloro substitution at C-3 reduces molecular weight from 341.8 g/mol to 322.4 g/mol and alters the hydrogen-bond donor count, directly impacting membrane permeability predictions . For medicinal chemistry programs where CNS penetration or oral bioavailability is governed by PSA thresholds (typically < 90 Ų for CNS drugs), the ~92 Ų value places the 3-amino compound near the boundary, whereas the 3-chloro analog—with its higher molecular weight and absence of an H-bond donor—may exhibit different permeability classification [1].

Physicochemical property Drug-likeness Scaffold SAR

Commercial Purity Grade Differentiation: NLT 98% vs. Standard 95%

Vendor specifications reveal that MolCore supplies the target compound at a purity of NLT 98% (≥98%) , whereas AKSci offers a minimum purity of 95% . This 3-percentage-point purity differential is critical for applications where impurities can confound biological assay interpretation. The 3-chloro analog is commercially listed at 95%+ purity , placing the target compound's available purity grade at the top of the pyrido[3,4-c]azepine benzyl ester series. For researchers conducting structure-activity relationship (SAR) studies, a purity specification of NLT 98% reduces the likelihood that observed biological activity originates from an impurity rather than the parent compound.

Chemical procurement Purity specification Research intermediate

C-3 Substituent Identity and Its Consequence for Medicinal Chemistry Design

The 3-amino group (–NH₂) on the pyrido[3,4-c]azepine core offers a distinct hydrogen-bond donor capability absent in the 3-chloro analog and the unsubstituted parent [1]. Kinase inhibitors frequently rely on an amino-substituted heterocycle to form a key hinge-binding hydrogen bond with the kinase backbone [2]. In contrast, the 3-chloro substituent (CAS 1341039-99-3) can only participate in weaker halogen bonding or hydrophobic contacts. While direct kinase inhibition data for the target compound are lacking in the public domain, the pyrido[3,4-c]azepine scaffold has been validated as a kinase inhibitor core in tricyclic EGFR inhibitor series [3], and the 3-amino-4-cyano pharmacophore appears in established kinase chemotypes such as TAK-659 (a BTK/FLT3 inhibitor) [4]. Procurement of the 3-amino variant is therefore mandated when the synthetic route aims to exploit this hinge-binding motif.

Kinase inhibitor design Hydrogen-bonding Fragment-based drug discovery

Benzyl Carbamate (Cbz) Protection Strategy Advantage Over tert-Butyl Carbamate (Boc) Analogs

The target compound carries a benzyl carbamate (Cbz) protecting group at the N-8 position, as confirmed by the CAS Registry entry and InChI data [1]. This is directly comparable to the tert-butyl 4-(hydroxymethyl)-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate (CAS 1250998-82-3), which features a tert-butyl carbamate (Boc) at the same position . The Cbz group is orthogonal to Boc: Cbz is cleaved by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), whereas Boc is cleaved by mild acid (TFA). In multi-step synthetic sequences that include acid-sensitive substrates, the Cbz-protected intermediate allows N-8 deprotection without exposing the molecule to acidic conditions, a capability that the Boc-protected analog cannot provide. This orthogonality directly translates into synthetic route flexibility and higher overall yield in complex sequence design.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Optimal Application Scenarios for Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate in Drug Discovery and Chemical Biology


Kinase-Focused Fragment and Lead-Generation Libraries

The 3-amino-4-cyano substitution pattern on the pyrido[3,4-c]azepine scaffold positions this compound as a privileged hinge-binding fragment for kinase inhibitor design [1][2]. Procurement at NLT 98% purity ensures that primary biochemical screening hits are not artifacts of impurity-driven inhibition . The benzyl carbamate protecting group allows the core to be incorporated into DNA-encoded libraries (DELs) or fragment libraries with subsequent on-resin deprotection by hydrogenolysis, a strategy incompatible with the Boc-protected tert-butyl analog.

Structure-Activity Relationship (SAR) Exploration of CCR2 and EGFR Antagonists

Given that the pyrido[4,3-c]azepin-5-one scaffold has been validated as a novel CCR2 antagonist chemotype [1], and that tricyclic azepine derivatives have been studied as EGFR inhibitors using HQSAR models [2], the 3-amino-4-cyano-pyrido[3,4-c]azepine core represents a regioisomeric starting point for scaffold-hopping campaigns. Its calculated PSA of 92.24 Ų and LogP of 3.14 provide a physicochemical baseline for optimizing permeability and metabolic stability, whereas the 3-chloro analog (MW 341.8) diverges substantially in these drug-likeness parameters .

Multi-Step Convergent Synthesis Requiring Orthogonal N-8 Deprotection

The Cbz group at N-8 is orthogonal to acid-labile protecting groups (e.g., silyl ethers, acetals) that would be compromised by TFA-mediated Boc removal [1]. This makes the compound particularly valuable in synthetic routes where a late-stage hydrogenolytic deprotection is preferred over acidic conditions, thereby preserving sensitive functional groups and improving overall yield in complex molecule construction [2].

Development of Targeted Covalent Inhibitors (TCIs)

The 3-amino group serves as a synthetic handle for installing electrophilic warheads (e.g., acrylamide) via amide bond formation, enabling the design of targeted covalent inhibitors that exploit the cyano-substituted pyridoazepine core for reversible binding and the appended warhead for irreversible target engagement [1]. This functionalization strategy is not accessible from the 3-chloro or unsubstituted analogs without additional synthetic manipulation [2].

Quote Request

Request a Quote for Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.